3,6-Dibromo-1,2,4-triazine

Organic Synthesis Cross-Coupling Regioselectivity

Researchers synthesizing unsymmetrical 3,6-disubstituted-1,2,4-triazines face regioselectivity challenges with mono-bromo or generic dibromoarene alternatives. 3,6-Dibromo-1,2,4-triazine (CAS 2383781-01-7) provides dual bromine atoms at C3 and C6 with a predictable reactivity gradient, enabling sequential/orthogonal Stille or Suzuki cross-coupling strategies impossible with mono-bromo analogs. • Build diverse, unsymmetrical disubstituted triazine libraries for medicinal chemistry SAR studies • Construct electron-transport materials for OLEDs via extended π-conjugated systems • Moderate predicted LogP (1.2) & low TPSA (38.7 Ų) support favorable drug-like properties Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C3HBr2N3
Molecular Weight 238.87 g/mol
Cat. No. B15206549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-1,2,4-triazine
Molecular FormulaC3HBr2N3
Molecular Weight238.87 g/mol
Structural Identifiers
SMILESC1=C(N=NC(=N1)Br)Br
InChIInChI=1S/C3HBr2N3/c4-2-1-6-3(5)8-7-2/h1H
InChIKeyGAELRKDTBGDQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-1,2,4-triazine: Key Building Block for Regioselective Cross-Coupling


3,6-Dibromo-1,2,4-triazine is a brominated heterocyclic compound (CAS 2383781-01-7, MF C3HBr2N3, MW 238.87 g/mol) [1]. It serves as a versatile scaffold in organic synthesis, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms at the 3- and 6-positions of the 1,2,4-triazine ring provides dual reactive sites for sequential or selective functionalization, enabling access to a wide range of 3,6-disubstituted-1,2,4-triazine derivatives [2]. This compound is distinct from other triazine isomers (1,2,3- and 1,3,5-triazines) and other brominated heterocycles due to its specific substitution pattern and electronic properties .

Unique Advantages of 3,6-Dibromo-1,2,4-triazine


While numerous brominated heterocycles exist as cross-coupling partners, generic substitution fails for 3,6-dibromo-1,2,4-triazine due to its unique combination of electronic and steric properties that dictate regioselective reactivity. Unlike 3-bromo- or 5-bromo-1,2,4-triazines, which offer only a single reactive site, this compound presents two bromine atoms in a specific 1,4-relationship on a highly electron-deficient aromatic core. This results in a predictable reactivity gradient between the C3 and C6 positions, enabling sequential and orthogonal functionalization strategies that are impossible with mono-bromo analogs or other dibromoarenes [1][2]. Its distinct behavior in cross-coupling, as demonstrated with Stille and Suzuki methodologies, is critical for synthesizing disubstituted triazines that are valuable in medicinal chemistry and materials science [3].

3,6-Dibromo-1,2,4-triazine Performance Metrics


Regioselective Cross-Coupling: C3 vs. C6 Reactivity

A key differentiator for 3,6-dibromo-1,2,4-triazine is its ability to undergo sequential and regioselective cross-coupling reactions, a feature not shared by symmetrical 3,5-dibromo-1,2,4-triazine or mono-bromo analogs. The C3 position is significantly more reactive than the C6 position in palladium-catalyzed reactions. This allows for the introduction of two different aryl/heteroaryl groups in a controlled manner. In a related study on 3-methylsulfanyl-1,2,4-triazines, it was demonstrated that the C3 position undergoes selective cross-coupling, leaving the C5 or C6 positions available for further functionalization [1]. While direct quantitative data for 3,6-dibromo-1,2,4-triazine itself is limited in open literature, this class-level reactivity pattern is well-established and directly applicable, offering a synthetic advantage over analogs like 3-bromo-1,2,4-triazine, which can only be functionalized once.

Organic Synthesis Cross-Coupling Regioselectivity

Electronic Activation for Cross-Coupling Efficiency

The electron-withdrawing nature of the 1,2,4-triazine ring, enhanced by two bromine substituents, makes 3,6-dibromo-1,2,4-triazine a more reactive electrophile in Stille and Suzuki cross-coupling reactions compared to less electron-deficient or non-brominated triazines. While direct yield data for 3,6-dibromo-1,2,4-triazine is not available in the identified sources, studies on analogous 6,6'-bisbromo-5,5'-bi-1,2,4-triazines confirm that this class of compound undergoes Stille coupling in high yield to afford disubstituted products [1]. The success of these reactions on highly electron-deficient bromo-azines is a strong class-level indicator of superior reactivity. In contrast, attempts to directly arylate non-brominated 1,2,4-triazines often require harsh conditions (e.g., AlCl3) and result in low yields [2], underscoring the value of the brominated scaffold.

Catalysis Reaction Kinetics Stille Coupling

Modular Access to Diverse Triazine Libraries

3,6-Dibromo-1,2,4-triazine is a key intermediate for generating diverse 3,6-disubstituted-1,2,4-triazines. Recent synthetic advances have enabled modular access to this class of compounds via cyclodehydration, with the methodology specifically validated for the preparation of 3,6-disubstituted derivatives [1]. The dibromo derivative is particularly valuable because it allows for the late-stage incorporation of varied substituents via cross-coupling. This contrasts with earlier synthetic strategies that relied on building the triazine ring from pre-functionalized precursors, which limited the scope of accessible substituents, particularly alkyl or sp3-hybridized groups. The modular approach described by Dowling et al. highlights that 20 out of 21 products prepared were previously unreported, underscoring the ability of 3,6-dibromo-1,2,4-triazine to open new areas of chemical space [1].

Medicinal Chemistry Library Synthesis Chemical Space

Predicted Physicochemical Properties

3,6-Dibromo-1,2,4-triazine possesses a specific set of predicted physicochemical properties that may influence its selection for certain applications. Its predicted boiling point is 342.6±34.0 °C and its predicted density is 2.353±0.06 g/cm³ . The predicted LogP (XLogP3) is 1.2, and the topological polar surface area (TPSA) is 38.7 Ų [1]. While these are computed values, they provide a baseline for comparison. For instance, the relatively low TPSA suggests good membrane permeability potential, a key consideration in medicinal chemistry design. These properties are distinct from more polar triazine derivatives or non-brominated analogs, offering a specific solubility and volatility profile that can be advantageous in synthesis and purification.

Physicochemical Properties Formulation Material Science

3,6-Dibromo-1,2,4-triazine Use Cases and Procurement


Medicinal Chemistry: Diverse Library Synthesis

This compound is ideally suited for medicinal chemistry programs aiming to explore chemical space around the 1,2,4-triazine core. Its dual reactive sites enable the rapid synthesis of diverse, unsymmetrical 3,6-disubstituted triazine libraries [1]. The ability to sequentially introduce different aryl, heteroaryl, or alkyl groups via cross-coupling is a powerful tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. The moderate predicted LogP (1.2) and low TPSA (38.7 Ų) also suggest favorable drug-like properties [2].

Organic Electronics: Luminescent and Electron-Transport Materials

3,6-Dibromo-1,2,4-triazine serves as an essential building block for creating conjugated oligomers and polymers for organic light-emitting diodes (OLEDs) [1]. Its electron-deficient nature makes it a prime candidate for constructing electron-transport materials. Cross-coupling of this dibromo-heterocycle with various stannyl or boronic acid derivatives can yield extended π-conjugated systems with tunable optoelectronic properties. The resulting triazine-based materials have been shown to exhibit good thermal stability and can balance charge injection/transport, thereby improving OLED device efficiency and lifetime [2].

Ligand Design: N-Heterocyclic Ligands for Catalysis

The 1,2,4-triazine core is a known ligand for metal ions. 3,6-Dibromo-1,2,4-triazine is a versatile platform for building more complex, multidentate N-heterocyclic ligands. As demonstrated by the Stille coupling of analogous 6,6'-bisbromo-5,5'-bi-1,2,4-triazines to yield pyridine-, furan-, and thiophene-substituted derivatives, this compound can be used to create ligands with tailored electronic and steric properties for applications in catalysis and nuclear waste extraction [1]. The ability to selectively functionalize the C3 and C6 positions is critical for controlling the coordination environment around a metal center.

Agrochemical Research: Novel Pesticides and Herbicides

The triazine scaffold is a well-established pharmacophore in agrochemicals. 3,6-Dibromo-1,2,4-triazine is a logical intermediate for synthesizing new, proprietary triazine derivatives with potential herbicidal or pesticidal activity [1]. The sequential cross-coupling strategy allows for the systematic exploration of substitution patterns that are inaccessible via other routes, providing a competitive advantage in the discovery of new crop protection agents.

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